molecular formula C21H28N2O5 B8430916 tert-butyl 4-(5-cyclopentyl-4-hydroxy-2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 4-(5-cyclopentyl-4-hydroxy-2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8430916
M. Wt: 388.5 g/mol
InChI Key: FHBCSSYCVHZSIM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-cyclopentyl-4-hydroxy-2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H28N2O5

Molecular Weight

388.5 g/mol

IUPAC Name

tert-butyl 4-(5-cyclopentyl-4-hydroxy-2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C21H28N2O5/c1-21(2,3)28-20(25)22-10-8-15(9-11-22)16-12-17(14-6-4-5-7-14)19(24)13-18(16)23(26)27/h8,12-14,24H,4-7,9-11H2,1-3H3

InChI Key

FHBCSSYCVHZSIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C(=C2)C3CCCC3)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-2-cyclopentyl-5-nitrophenyl methyl carbonate (700 mg, 2.03 mmol), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (629 mg, 2.03 mmol), Pd(PPh3)4 (235 mg, 0.20 mmol), and Cs2CO3 (1325 mg, 4.07 mmol) were combined in DMF (10 mL) and heated at 90° C. for 4 h under N2 atmosphere. The reaction was diluted with water and extracted with dichloromethane (3×10 mL). The organic fractions were combined, dried over MgSO4, filtered and concentrated. Purification by silica gel chromatography (0-100% ethyl acetate/hexanes) yielded tert-butyl 4-(5-cyclopentyl-4-hydroxy-2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (596 mg, 77% yield). LC/MS m/z 389.4 [M+H]+.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1325 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
235 mg
Type
catalyst
Reaction Step Six

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